molecular formula C13H24ClN3 B12686460 4-Amino-6-chloro-2-methyl-6-octylpyrimidine CAS No. 102207-70-5

4-Amino-6-chloro-2-methyl-6-octylpyrimidine

Cat. No.: B12686460
CAS No.: 102207-70-5
M. Wt: 257.80 g/mol
InChI Key: ADZXCXMUOPIIOY-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methyl-6-octylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and an octyl group at position 6. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and octylamine.

    Chlorination: The 2-methylpyrimidine is chlorinated at position 6 using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated intermediate is then subjected to amination using octylamine to introduce the octyl group at position 6.

    Final Amination:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Hydroxyl or oxide derivatives.

    Reduction Products: Reduced amines or other derivatives.

Scientific Research Applications

4-Amino-6-chloro-2-methyl-6-octylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, while in agrochemicals, it may disrupt essential biological processes in pests.

Comparison with Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the octyl group.

    2-Amino-4-chloro-6-methoxypyrimidine: Contains a methoxy group instead of an octyl group.

    2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.

Uniqueness: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

102207-70-5

Molecular Formula

C13H24ClN3

Molecular Weight

257.80 g/mol

IUPAC Name

4-chloro-2-methyl-4-octyl-1H-pyrimidin-6-amine

InChI

InChI=1S/C13H24ClN3/c1-3-4-5-6-7-8-9-13(14)10-12(15)16-11(2)17-13/h10H,3-9,15H2,1-2H3,(H,16,17)

InChI Key

ADZXCXMUOPIIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C=C(NC(=N1)C)N)Cl

Origin of Product

United States

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